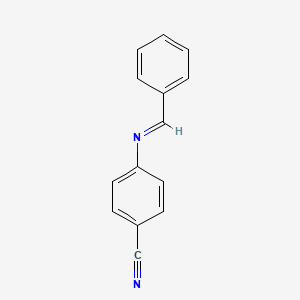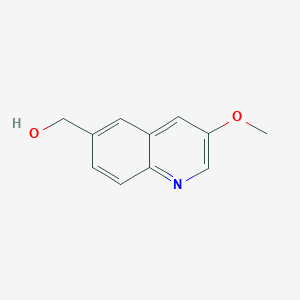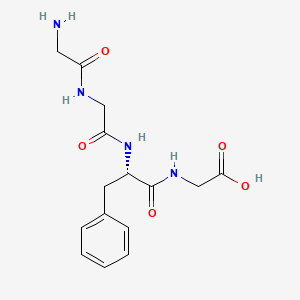
Glycine, glycylglycyl-L-phenylalanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Phe-Gly typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first glycine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (glycine) is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated for phenylalanine and the final glycine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of Gly-Gly-Phe-Gly may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial production often employs automated peptide synthesizers to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Gly-Gly-Phe-Gly can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation, leading to the formation of various oxidation products.
Substitution: The amino groups in the peptide can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Hydrolysis: Glycine, glycine, phenylalanine, and glycine.
Oxidation: Various phenylalanine oxidation products, depending on the conditions.
Substitution: Acylated derivatives of the peptide.
Scientific Research Applications
Gly-Gly-Phe-Gly has several applications in scientific research:
Biochemistry: Used as a model peptide to study peptide bond formation and hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems and as a component of peptide-based therapeutics.
Materials Science: Employed in the development of peptide-based hydrogels and nanomaterials due to its self-assembling properties.
Mechanism of Action
The mechanism of action of Gly-Gly-Phe-Gly depends on its specific application. In drug delivery, the peptide can form stable complexes with drugs, enhancing their solubility and bioavailability. In materials science, the self-assembly of Gly-Gly-Phe-Gly into hydrogels involves non-covalent interactions such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
Gly-Gly: A dipeptide composed of two glycine residues.
Gly-Phe: A dipeptide composed of glycine and phenylalanine.
Phe-Gly: A dipeptide composed of phenylalanine and glycine.
Uniqueness
Gly-Gly-Phe-Gly is unique due to its tetrapeptide structure, which provides a balance between simplicity and functional diversity.
Properties
CAS No. |
200427-88-9 |
|---|---|
Molecular Formula |
C15H20N4O5 |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N4O5/c16-7-12(20)17-8-13(21)19-11(15(24)18-9-14(22)23)6-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2,(H,17,20)(H,18,24)(H,19,21)(H,22,23)/t11-/m0/s1 |
InChI Key |
HXUVTXPOZRFMOY-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Aminomethyl)-4-fluorophenyl]methanol](/img/structure/B8780489.png)

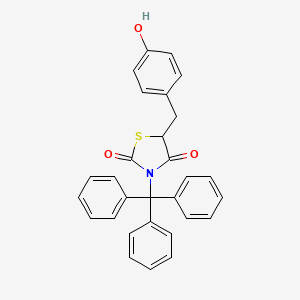
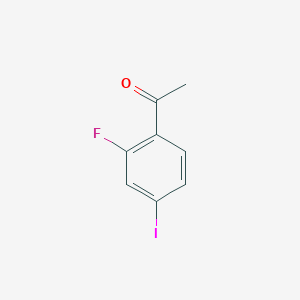
![1-(4-Bromophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8780509.png)
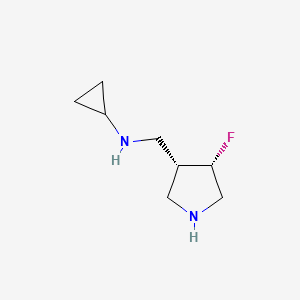
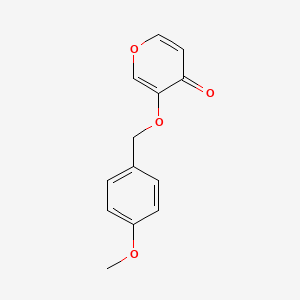
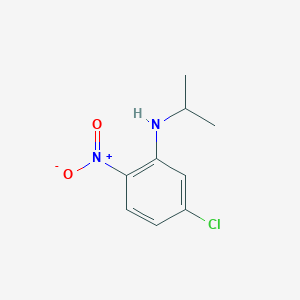
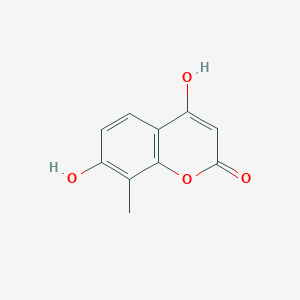


![4-Chlorothieno[2,3-B]pyridine-5-carboxamide](/img/structure/B8780585.png)
